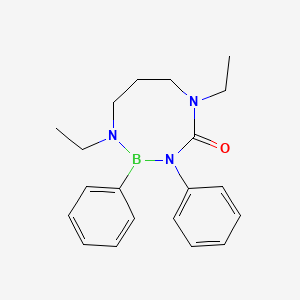
1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one is a heterocyclic compound that contains boron, nitrogen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one typically involves the reaction of boron-containing precursors with nitrogen-containing heterocycles under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes to facilitate the formation of the triazaborocan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel complexes, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides or boranes.
Scientific Research Applications
1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with biomolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diethyl-2,3-dimethylcyclohexane: A similar compound with a cyclohexane ring instead of a triazaborocan ring.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Another compound with a similar structure but different functional groups.
Uniqueness
1,5-Diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one is unique due to the presence of the triazaborocan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61941-33-1 |
|---|---|
Molecular Formula |
C20H26BN3O |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,5-diethyl-2,3-diphenyl-1,3,5,2-triazaborocan-4-one |
InChI |
InChI=1S/C20H26BN3O/c1-3-22-16-11-17-23(4-2)21(18-12-7-5-8-13-18)24(20(22)25)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3 |
InChI Key |
NWIACWNZVCDBLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCCN(C(=O)N1C2=CC=CC=C2)CC)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)
![5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium](/img/structure/B14548434.png)


![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)


![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)

![N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548477.png)
![5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B14548490.png)


![Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl-](/img/structure/B14548511.png)
